molecular formula C15H13ClN4O5S2 B2807129 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1101879-19-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2807129
CAS No.: 1101879-19-9
M. Wt: 428.86
InChI Key: GRKARWRIGLAKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Synthesis of the pyrrolidine-2-carboxamide: This involves the reaction of a pyrrolidine derivative with a suitable carboxylic acid or its derivative.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Coupling of the heterocyclic moieties: The final step involves coupling the 1,3,4-oxadiazole and pyrrolidine-2-carboxamide moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific sites, such as the oxadiazole ring, under reducing conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxadiazole ring may yield the corresponding amine.

Scientific Research Applications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can impart unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O5S2/c16-11-5-6-12(26-11)27(22,23)20-7-1-3-9(20)13(21)17-15-19-18-14(25-15)10-4-2-8-24-10/h2,4-6,8-9H,1,3,7H2,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKARWRIGLAKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.